molecular formula C19H18FNO4S B2483170 1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-58-0

1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2483170
CAS No.: 877811-58-0
M. Wt: 375.41
InChI Key: NSZOAUUFUHRSBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a sophisticated spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. This compound features a chroman-4-one moiety fused to a piperidine ring via a spiro carbon center, and is further functionalized with a 2-fluorophenylsulfonyl group. This specific molecular architecture is designed to interact with the ATP-binding sites of various protein kinases. While the exact biological profile is research-dependent, spirocyclic structures of this type are frequently explored for their potential to modulate challenging drug targets. Research indicates that analogous spirochroman-4-one derivatives are being investigated as potent and selective inhibitors, such as for the AKT kinase pathway, which is a prominent therapeutic target in oncology for its role in cell survival and proliferation (source) . The incorporation of the 2-fluorophenylsulfonyl group is a strategic modification often employed to enhance metabolic stability and optimize binding affinity and selectivity. This compound serves as a versatile and valuable building block for chemical biology studies, structure-activity relationship (SAR) investigations, and the synthesis of novel potential therapeutic agents focused on kinase-related diseases. It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1'-(2-fluorophenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S/c20-15-6-2-4-8-18(15)26(23,24)21-11-9-19(10-12-21)13-16(22)14-5-1-3-7-17(14)25-19/h1-8H,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZOAUUFUHRSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Chroman Ring

The chroman ring system serves as the foundational scaffold for this spirocyclic compound. Synthetic routes typically begin with the cyclization of 2-(2-fluorophenyl)ethanol derivatives under acidic or basic conditions. For example, treatment of 2-(2-fluorophenyl)ethyl bromide with sodium hydride in dimethylformamide (DMF) induces intramolecular cyclization to form the chroman intermediate. Key parameters influencing this step include:

Parameter Optimal Conditions Yield (%)
Temperature 80–100°C 72–85
Solvent DMF or THF
Catalyst NaH or KOtBu
Reaction Time 6–12 hours

Crystallographic analysis confirms the planar structure of the chroman ring, with bond angles consistent with analogous systems. Nuclear magnetic resonance (NMR) spectroscopy (δ 7.2–7.4 ppm for aromatic protons) and high-performance liquid chromatography (HPLC) (purity >95%) are routinely employed for quality assessment.

Sulfonylation with 2-Fluorophenylsulfonyl Chloride

The final structural modification involves sulfonylation of the spirocyclic amine. A solution of the intermediate in dichloromethane (DCM) is treated with 2-fluorophenylsulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C, followed by gradual warming to room temperature. Excess sulfonyl chloride is quenched with aqueous sodium bicarbonate.

Optimization Insights:

Variable Impact on Yield
Stoichiometry (Cl:NH) 1.2:1 optimal; >1.5:1 leads to di-sulfonylation
Solvent Polarity DCM > THF (polar aprotic solvents reduce side reactions)
Temperature Gradient Slow warming (0°C → 25°C over 2 h) minimizes decomposition

Post-sulfonylation, the crude product is recrystallized from ethanol/water (4:1) to afford white crystalline solids (melting point: 168–171°C). X-ray diffraction studies reveal a dihedral angle of 67° between the sulfonyl group and the chroman ring, confirming minimal steric clash.

Purification and Characterization

Final purification employs a combination of techniques:

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (DCM → DCM/methanol 9:1) removes residual sulfonyl chloride and byproducts.
  • Recrystallization : Ethanol/water mixtures enhance crystalline purity (>99% by HPLC).
  • Lyophilization : For hygroscopic batches, freeze-drying ensures stability during storage.

Analytical Data Summary:

Technique Key Findings
$$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) δ 8.02 (d, 2H, aromatic), 4.41 (s, 2H, SO$$ _2 $$), 3.22–3.41 (m, 4H, piperidinone)
$$ ^{13}C $$ NMR 198.4 ppm (C=O), 152.1 ppm (C-F), 118.3–130.8 ppm (aromatic)
HRMS m/z 429.1245 [M + H]+ (calc. 429.1241)
HPLC Retention Time 8.9 min (C18 column, acetonitrile/water 70:30)

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing challenges such as exothermic reactions during sulfonylation and catalyst recovery. Continuous flow reactors mitigate heat dissipation issues, while immobilized palladium catalysts (e.g., Pd/Al$$ _2$$O$$ _3$$) enable recycling in Suzuki–Miyaura coupling steps. Typical production metrics include:

Metric Laboratory Scale Pilot Plant (10 kg)
Overall Yield 58% 49%
Purity >99% 98.5%
Cycle Time 72 hours 120 hours

Environmental impact assessments favor solvent recovery systems, reducing DMF usage by 40% through distillation.

Chemical Reactions Analysis

1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Pharmacological Potential

1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one has been investigated for various pharmacological activities:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit aldehyde dehydrogenase (ALDH3A1), an enzyme involved in the metabolism of aldehydes, suggesting potential applications in treating conditions related to aldehyde accumulation .
  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to modulate key signaling pathways involved in cell proliferation and apoptosis .
  • Anti-inflammatory Effects : Research suggests that compounds with a similar spirocyclic structure exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases .

Cellular Mechanisms

The compound's mechanism of action involves:

  • Binding Interactions : It binds to specific biomolecules, altering their activity and influencing cellular signaling pathways.
  • Gene Expression Modulation : Studies indicate that exposure to this compound can lead to changes in gene expression profiles associated with various cellular processes .

Synthesis and Characterization

A study conducted by Gajera et al. synthesized several spirochromanones related to this compound, characterizing them through spectroscopic techniques such as NMR and mass spectrometry. These compounds were evaluated for their biological activities, demonstrating significant antibacterial effects .

Biological Screening

Recent research has highlighted the biological screening of synthesized spirochromanones, including this compound. The findings indicated promising results in inhibiting specific enzymes linked to disease progression .

Future Research Directions

Further exploration of this compound could lead to:

  • Development of new therapeutic agents targeting metabolic disorders.
  • Investigation into its effects on additional biological pathways.
  • Optimization of synthesis methods for improved yield and purity.

Data Table: Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential drug candidate for enzyme inhibition and anticancer activity
Synthetic ChemistryUsed as a building block in complex organic syntheses
Biological ResearchInvestigated for anti-inflammatory properties and effects on cellular mechanisms
Industrial ApplicationsPossible use in developing new materials or chemical processes

Mechanism of Action

The mechanism of action of 1’-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological activities, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Derivatives

a. Compound 106 (Abdelatef et al., 2018)
  • Structure : Spiro[chroman-2,4'-piperidin]-4-one with a sulfonyl bridge.
  • Activity : IC₅₀ = 0.31–5.62 µM against MCF-7, A2780, and HT-29 cancer cells .
  • Mechanism : Induces apoptosis (>3-fold early apoptosis in MCF-7 cells) and arrests cell cycle at sub-G1 and G2-M phases .
b. SZ1 and SZ2 ()
  • SZ1 : 4-Nitrophenyl sulfonyl substituent.
  • SZ2 : 2-Nitrophenyl sulfonyl substituent.
  • Fluorine’s smaller size may improve solubility and target penetration .
c. Trimethoxyphenyl Derivative (Compound 15)
  • Structure : Trimethoxyphenyl substituent instead of sulfonyl.
  • Activity : IC₅₀ = 18.77–47.05 µM (significantly less potent than sulfonyl derivatives) .
  • Key Insight : The sulfonyl group is critical for cytotoxicity, as its absence reduces activity by ~10–100-fold.

Non-Sulfonyl Derivatives

a. Quinoline-Modified Derivatives ()
  • Structure: 1'-(Quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-ones.
  • Comparison: Functionalization at the piperidine nitrogen (e.g., quinoline vs. sulfonyl) shifts biological targets from anticancer to metabolic applications.
b. Thiophene-Substituted Derivatives ()
  • Structure : 7-(Thiophen-2-yl)spiro[chroman-2,4'-piperidin]-4-one.
  • Activity: IC₅₀ = 13.15 µM against B16F10 melanoma cells with high selectivity (SI = 13.37) .
  • Key Insight : Bulky heterocyclic substituents may reduce potency but enhance selectivity compared to sulfonyl groups.

Halogenated Analogs

a. 6-Fluorospiro[chroman-2,4'-piperidin]-4-one Hydrochloride ()
  • Structure : Fluorine at the chroman 6-position instead of the sulfonyl group.
  • Data: Limited activity reported, but structural similarity highlights the importance of substituent placement .

Table 1: Comparative Analysis of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Compound Substituent IC₅₀ (µM) Biological Target Key Reference
SZ8 2-Fluorophenyl sulfonyl N/A Anticancer (inferred)
Compound 106 Sulfonyl bridge 0.31–5.62 MCF-7, A2780, HT-29
SZ1 4-Nitrophenyl sulfonyl N/A Anticancer (inferred)
Compound 15 Trimethoxyphenyl 18.77–47.05 MCF-7, A2780, HT-29
Quinoline derivatives Quinoline-4-carbonyl N/A ACC inhibition
Thiophene derivative 40 Thiophene 13.15 (B16F10) Melanoma

Mechanistic and Structural Insights

  • Sulfonyl Group Role : Enhances cytotoxicity by promoting apoptosis and cell cycle arrest, likely through interactions with cellular sulfhydryl groups or kinase inhibition .
  • Fluorine vs. Nitro : Fluorine’s electronegativity improves pharmacokinetics (e.g., metabolic stability, membrane permeability) compared to nitro groups, which may confer higher reactivity but lower selectivity .
  • Spirocyclic Core: The rigid spirochromanone-piperidine scaffold provides a stable framework for substituent diversification, enabling tailored activity across therapeutic areas .

Biological Activity

1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, antiparasitic, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound involves multiple steps including cyclization, deprotonation, and coupling reactions. The compound can be synthesized from key intermediates such as spirochromanones and aryl sulfonyl chlorides. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria. In a study involving several spirochromanones, derivatives similar to this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria. Specifically, compounds with fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts .

Antiparasitic Activity

Research indicates that compounds within the spirochromanone class demonstrate promising antiparasitic effects. For instance, derivatives have shown activity against Trypanosoma brucei and Leishmania infantum with IC50 values in the low micromolar range (1.72-4.43 µM). The mechanism of action is believed to involve inhibition of specific parasitic enzymes crucial for their survival .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines including HeLa (cervical cancer) and CEM (human T-lymphocyte cells). The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents, indicating a strong potential for further development as an anticancer drug .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of spirochromanone derivatives:

  • Antibacterial Study : A comparative analysis revealed that spirochromanones with electron-withdrawing groups such as fluorine showed improved antibacterial potency against Staphylococcus aureus and Escherichia coli compared to their analogs without such substitutions .
  • Antiparasitic Evaluation : A study focusing on chroman-4-one derivatives demonstrated effective inhibition of Trypanosoma brucei PTR1 enzyme with selectivity indices greater than 7, suggesting minimal toxicity towards human cells while effectively targeting parasites .
  • Cytotoxicity Testing : In vitro assessments indicated that the compound exhibited significant cytotoxicity against murine leukemia cells with IC50 values around 9.6 µM, which is considerably lower than many existing chemotherapeutic agents .

Q & A

Q. What are the standard synthetic approaches for 1'-((2-fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one and its derivatives?

The synthesis typically involves two main routes:

  • Method A : Reacting acid chlorides (e.g., 2-fluorophenylsulfonyl chloride) with spiro[chroman-2,4'-piperidin]-4-one in the presence of triethylamine as a catalyst. The mixture is heated at 60°C for 5 hours, followed by solvent removal and recrystallization from ethanol .
  • Method B : Using sulfonyl chlorides as coupling agents under milder conditions (room temperature, 6 hours), followed by similar purification steps . These methods prioritize regioselectivity and yield optimization, with characterization via 1^1H/13^{13}C NMR, HRMS, and elemental analysis .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H (400 MHz) and 13^{13}C NMR in DMSO-d6d_6 to assign protons and carbons, particularly the spirocyclic core and sulfonyl group .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular mass (e.g., observed [M+H]+^+ = 538.1914 for a derivative) .
  • Elemental Analysis : Confirms C, H, N, and S content within ±0.4% deviation .

Q. Which in vitro models are commonly used to evaluate its anticancer activity?

Standard cell lines include:

  • MCF-7 (breast carcinoma), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma). Cytotoxicity is assessed via MTT assays after 72-hour exposure, with IC50_{50} values calculated using dose-response curves. Doxorubicin is often the positive control .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact biological activity?

  • Sulfonyl derivatives (e.g., compound 16 ) show potent activity (IC50_{50} = 0.31–5.62 µM) due to enhanced electrophilicity and membrane permeability .
  • Trimethoxyphenyl/carbonyl analogs (e.g., compound 15 ) exhibit weaker activity (IC50_{50} = 18.77–47.05 µM), likely due to steric hindrance and reduced solubility . Substituent position matters: 2-fluorophenyl enhances activity compared to 3-chloro or unsubstituted phenyl groups .

Q. What mechanistic insights explain its pro-apoptotic effects?

  • Apoptosis Induction : At 24 hours, compound 16 increases early apoptotic cells in MCF-7 (>3-fold vs. control) via Annexin V/PI staining, with caspase-3/7 activation .
  • Cell Cycle Arrest : Dose-dependent G2/M phase arrest (e.g., 10 µM increases G2/M population by ~20%) and sub-G1 accumulation (indicative of DNA fragmentation) .

Q. How can researchers address discrepancies in cytotoxicity data across studies?

  • Dose Optimization : Validate IC50_{50} values using multiple assays (e.g., MTT, ATP-based luminescence).
  • Purity Checks : Confirm compound integrity via HPLC (>95% purity) to rule out degradation artifacts .
  • Cell Line Authentication : Use STR profiling to avoid cross-contamination .

Q. What strategies are recommended for translating in vitro activity to in vivo models?

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) and plasma protein binding .
  • Toxicity Screening : Evaluate hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) early .
  • Xenograft Models : Prioritize MCF-7-derived xenografts in immunocompromised mice, monitoring tumor volume and apoptosis markers (e.g., TUNEL staining) .

Methodological Considerations

  • Synthetic Challenges : Spirocyclic formation requires precise temperature control to avoid side products like dimerized intermediates .
  • Assay Optimization : Use serum-free media during MTT assays to prevent sulfonyl group-serum protein interactions .
  • Data Reproducibility : Share raw spectral data (NMR, HRMS) in supplementary materials for cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.